molecular formula C6H12O3 B1197264 3-Hydroxy-2,2-dimethylbutanoic acid CAS No. 29269-83-8

3-Hydroxy-2,2-dimethylbutanoic acid

Cat. No.: B1197264
CAS No.: 29269-83-8
M. Wt: 132.16 g/mol
InChI Key: RVWQQCKPTVZHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a monocarboxylic acid characterized by the presence of a hydroxyl group and two methyl groups attached to the butanoic acid backbone. This compound is a white, crystalline solid that is soluble in water and methanol .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2,2-dimethylbutanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids and branched-chain amino acids. It interacts with several enzymes, including dehydrogenases and transferases, which facilitate its conversion into other metabolites. For instance, it can be converted into 2,2-dimethylbutanoic acid through the action of specific dehydrogenases . These interactions are crucial for maintaining cellular energy balance and metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in lipid metabolism and energy production . Additionally, this compound has been shown to impact cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For instance, it may inhibit certain dehydrogenases, thereby affecting the oxidation of fatty acids . Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of target genes involved in metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolism and energy balance. At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of branched-chain amino acids and fatty acids. It interacts with enzymes such as dehydrogenases and transferases, which facilitate its conversion into other metabolites . These metabolic pathways are essential for maintaining cellular energy homeostasis and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s transport and distribution are crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The compound’s activity and function are dependent on its precise localization within the cell, which is regulated by specific targeting signals and modifications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylbutanoic acid
  • 3-Hydroxy-2-methylbutanoic acid
  • 2,2-Dimethyl-3-hydroxybutanoic acid

Uniqueness

3-Hydroxy-2,2-dimethylbutanoic acid is unique due to its specific structural features, including the presence of two methyl groups at the 2-position and a hydroxyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQQCKPTVZHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951860
Record name 3-Hydroxy-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29269-83-8
Record name 2,2-Dimethyl-3-hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29269-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 mL shaker vessel was added 2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde (DMHB resin) (10 g, 1.5 mmol/g, 15 mmol) and 150 mL of 1-methyl-2-pyrrolidinone (NMP). 3-Bromo-benzylamine HCl salt (17 g, 75 mmol), diisopropylethylamine (DIEA) (13 mL, 75 mmol), acetic acid (HOAc) (15 mL), and Na(OAc)3BH (19.1 g, 90 mmol) were then added. The resulting mixture was shaken at rt for overnight, and was then washed with NMP (150 mL×2), dichloromethane (DCM) (150 mL×2), MeOH (150 mL×2) and DCM (150 mL×2). The resulting resin was dried in vacuum oven at 35° C. for overnight to yield DMHB resin-bound 3-bromo-benzylamine (15 mmol).
[Compound]
Name
2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of above resin-bound 3-bromo-4-fluoro-benzylamine (200 mg, 1.15 mmol/g (theoretical loading), 0.23 mmol) in DCE/DMF (1:1, 8 mL) was added 3-formylbenzoic acid (350 mg, 2.3 mmol) and DIC (0.36 mL, 2.3 mmol). The mixture was shaken at rt for overnight and was then washed with DMF (20 mL×2), DCM (20 mL×2), MeOH (20 mL×2) and DCM (20 mL×2). The resulting resin was dried in vacuum oven at 20° C. for overnight to yield DMHB resin-bound N-[(3-bromo-4-fluorophenyl)methyl]-3-formylbenzamide (0.23 mmol). An analytical amount of the resin was cleaved with 50% of TFA in DCE for 10 min. The resulting solution was concentrated in vacuo and dissolved in 0.5 mL of CH3CN. MS (ESI): 336 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
DCE DMF
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 2
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 3
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 4
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 5
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 6
3-Hydroxy-2,2-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.